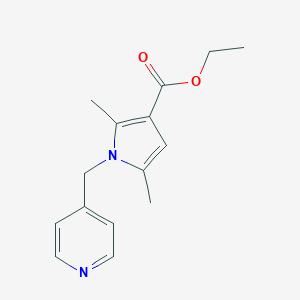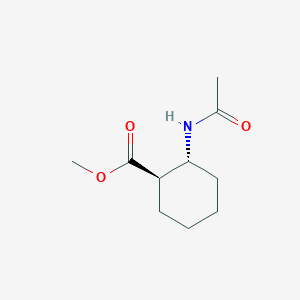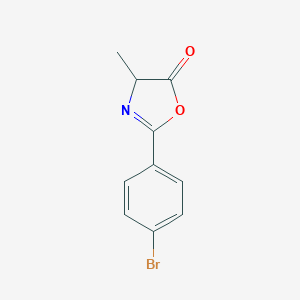
2-(4-Bromophenyl)-4-methyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-4-methyloxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is also known as BPO and is a member of the oxazole family of compounds.
Mechanism Of Action
The mechanism of action of BPO is not well understood. However, it has been suggested that BPO exerts its biological effects by binding to specific targets in cells and altering their function.
Biochemical And Physiological Effects
BPO has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, BPO has been shown to possess anti-microbial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
One advantage of using BPO in lab experiments is its high purity and stability. BPO is also readily available and relatively inexpensive. However, one limitation of using BPO is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on BPO. One potential area of research is the development of BPO-based fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the synthesis of BPO derivatives with enhanced biological activity. Finally, BPO could be further studied for its potential applications in material science and organic synthesis.
Synthesis Methods
The synthesis of BPO involves the condensation of 4-bromoacetophenone and methylglyoxal in the presence of a base such as potassium carbonate. This reaction yields BPO as a white crystalline solid with a melting point of 154-156°C.
Scientific Research Applications
BPO has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. BPO has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
183559-32-2 |
|---|---|
Product Name |
2-(4-Bromophenyl)-4-methyloxazol-5(4H)-one |
Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H8BrNO2/c1-6-10(13)14-9(12-6)7-2-4-8(11)5-3-7/h2-6H,1H3 |
InChI Key |
KSOSBCIAJWGRNI-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OC(=N1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1C(=O)OC(=N1)C2=CC=C(C=C2)Br |
synonyms |
5(4H)-Oxazolone, 2-(4-bromophenyl)-4-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



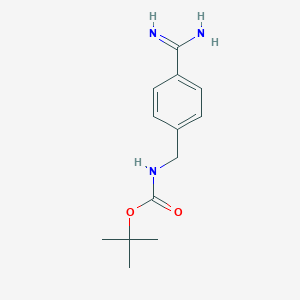
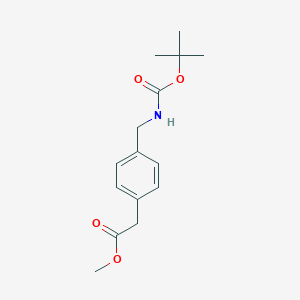

![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)



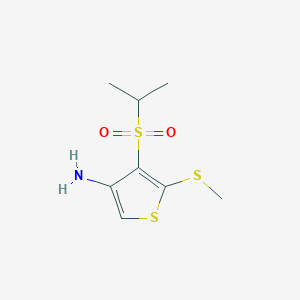

![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)


